molecular formula C10H14ClNO B2814909 [(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride CAS No. 2095396-79-3

[(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride

Cat. No.: B2814909
CAS No.: 2095396-79-3
M. Wt: 199.68
InChI Key: ZQDLTWGHDPUDRK-YZUKSGEXSA-N
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Description

[(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indane backbone with an amino group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indane backbone.

    Functional Group Introduction: The amino and hydroxyl groups are introduced through a series of reactions, including reduction and substitution.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Catalysts: Use of specific catalysts to accelerate the reaction.

    Temperature Control: Maintaining precise temperature conditions to favor the desired reaction pathway.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the indane backbone or the functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield indanone derivatives.

    Reduction: Can produce fully saturated indane derivatives.

    Substitution: Can lead to a variety of substituted indane compounds.

Scientific Research Applications

Chemistry

In chemistry, [(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its amino and hydroxyl groups make it a candidate for binding studies with proteins and enzymes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific pathways or diseases.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the hydroxyl group can participate in hydrogen bonding or nucleophilic attacks. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,3S)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride
  • [(1S,3R)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride

Uniqueness

[(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride is unique due to its specific stereochemistry and functional groups. This configuration can result in different reactivity and interactions compared to its isomers or similar compounds. The presence of both amino and hydroxyl groups in a specific spatial arrangement allows for unique binding properties and reactivity patterns.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-10-5-7(6-12)8-3-1-2-4-9(8)10;/h1-4,7,10,12H,5-6,11H2;1H/t7-,10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDLTWGHDPUDRK-YZUKSGEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1N)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2[C@@H]1N)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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